Sodium lactate

Description

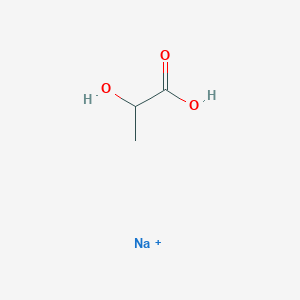

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

72-17-3 |

|---|---|

Molecular Formula |

C3H6NaO3+ |

Molecular Weight |

113.07 g/mol |

IUPAC Name |

sodium;2-hydroxypropanoic acid |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1 |

InChI Key |

NGSFWBMYFKHRBD-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])O.[Na+] |

Isomeric SMILES |

CC(C(=O)[O-])O.[Na+] |

Canonical SMILES |

CC(C(=O)O)O.[Na+] |

melting_point |

25 °C |

Other CAS No. |

72-17-3 312-85-6 |

physical_description |

Liquid Colourless, transparent, liquid. Odourless, or with a slight, characteristic odour Colorless or nearly colorless odorless liquid; [Merck Index] White powder; [Sigma-Aldrich MSDS] Colorless or yellowish odorless syrupy liquid; Hygroscopic; mp = 17 deg C; [Flinn Scientific MSDS] |

Pictograms |

Corrosive; Irritant |

solubility |

8.92 M 1000 mg/mL |

Synonyms |

Lactate, Sodium Sodium Lactate |

Origin of Product |

United States |

Advanced Synthesis and Bioproduction Methodologies of Sodium Lactate

Fermentative Bioprocess Optimization for High-Purity L-Lactate Production

Fermentative production of lactic acid, which is subsequently neutralized to form sodium lactate (B86563), is a complex bioprocess involving microbial activity to convert sugars into lactic acid. Optimizing this process is crucial for achieving high yields and purity of the desired L-lactate stereoisomer.

Microbial Strain Engineering for Enhanced Stereospecific L-Lactate Yields

Microbial strains, particularly Lactic Acid Bacteria (LAB) such as Lactobacillus, Lactococcus, Leuconostoc, Streptococcus, and Pediococcus species, are widely used for industrial lactic acid production. nih.gov Lactobacillus strains are notable for their acid tolerance, high yield, and productivity, and can be engineered for selective L- or D-lactic acid production. nih.gov Other microorganisms like Bacillus species, Corynebacterium glutamicum, E. coli, and fungi such as Rhizopus spp. are also employed and can be genetically modified to improve fermentation efficiency and stereospecificity. nih.gov For instance, engineered E. coli strains have demonstrated the capability to produce optically pure L-lactic acid with minimal byproducts and can utilize a broad range of sugars. ajol.info Metabolic engineering strategies for enhancing L-lactic acid production in Saccharomyces cerevisiae have involved introducing heterologous L-lactate dehydrogenase (LDH) genes to redirect carbon flux towards lactate and engineering transporters to improve lactate export. asm.org

Table 1: Examples of Microorganisms Used in L-Lactate Production

| Microorganism Species | Key Characteristics / Engineering | References |

| Lactobacillus spp. | High acid tolerance, yield, productivity, stereospecific engineering | nih.gov |

| Exiguobacterium sp. strain 8-11-1 | Alkaliphilic, produces optically pure L-lactate in fed-batch fermentation | nih.gov |

| Corynebacterium glutamicum | High productivity after genetic modification | nih.gov |

| E. coli | High productivity after genetic modification, utilizes various sugars, optically pure L-lactate production | nih.govajol.info |

| Rhizopus spp. | Fungi, can produce pure L-lactic acid | nih.gov |

| Saccharomyces cerevisiae | Metabolically engineered for L-lactate production, transporter engineering | asm.org |

| Bacillus coagulans | Thermophilic, used for batch fermentations | mdpi.com |

| Heyndrickxia coagulans DSM1 | Studied for NaOH-buffered L-LA production stress response | researchgate.net |

Optimization of Fermentation Parameters (e.g., Temperature, pH, Substrate Concentration)

Optimizing fermentation parameters is critical for maximizing lactic acid yield and productivity. Factors such as temperature, pH, and substrate concentration significantly impact microbial growth and metabolic activity. mdpi.comnih.govmdpi.com For Lactobacillus casei, a pH of 5.5 has been identified as optimal for both cell growth and lactic acid accumulation. biomedres.us Maintaining appropriate feeding strategies is also essential for sustained lactic acid production. biomedres.us Studies have shown that using different temperatures at various fermentation stages can maximize the concentration, yield, and productivity of L-lactic acid. scientific.net The optimal fermentation temperature is often related to the optimal growth temperature of the specific microbial strains used. mdpi.com High substrate concentrations can be utilized by engineered strains, contributing to high product concentrations. nih.gov

Metabolic Flux Analysis in Fermentative Pathways for Sodium Lactate Precursors

Metabolic Flux Analysis (MFA) is a powerful tool for understanding and optimizing the complex metabolic networks within lactic acid bacteria and other production strains. jmb.or.krtandfonline.com MFA helps reveal the flow of metabolites through the fermentation pathways, particularly the conversion of carbon sources like glucose to pyruvate (B1213749) and then to lactate. scientific.netjmb.or.kr By analyzing metabolic fluxes, researchers can gain insights into the metabolic state of the cells and identify potential bottlenecks or alternative pathways that divert carbon away from lactate production. tandfonline.com For instance, MFA studies with Lactococcus lactis have shown that the reaction rate of L-lactate dehydrogenase is activated by fructose (B13574) 1,6-bisphosphate and pyruvate, with pyruvate being a stronger activator. jmb.or.krresearchgate.net Understanding these regulatory mechanisms allows for targeted genetic or process modifications to enhance lactate yield. MFA can also be used to evaluate the impact of different parameters, such as temperature, on metabolic fluxes and ultimately on L-lactic acid production. scientific.netnih.gov

Bioreactor Design and Kinetics in Controlled Fermentation Systems

Bioreactor design and operation kinetics play a vital role in achieving efficient and high-titer lactic acid fermentation. Bioreactors provide controlled environments for microbial growth and product formation, allowing for monitoring and adjustment of parameters like temperature, pH, and stirring speed. scs-europe.netresearchgate.net Different bioreactor configurations, such as stirred tank reactors, fed-batch systems, and continuous membrane cell-recycle bioreactors (MCRBs), are employed for lactic acid production. nih.govresearchgate.netnih.gov MCRBs, for example, can achieve high cell densities and high lactic acid productivity by continuously removing the product while retaining the cells. researchgate.netnih.gov Kinetic models, such as the Luedeking-Piret model, are used to describe and predict fermentation behavior, relating product formation to cell growth and other factors. nih.govjmb.or.krredalyc.org Understanding fermentation kinetics is crucial for optimizing bioreactor performance and scaling up the process. jmb.or.krredalyc.org Factors like mixing time in large-scale bioreactors can influence pH gradients, which in turn affect cell growth and metabolism. openaccessjournals.com

Downstream Processing and Purification Techniques for this compound from Fermentation Broths

Initial steps often involve separating biomass from the broth through techniques like filtration, including ultrafiltration. mdpi.comagriculturejournals.czcigrjournal.org Precipitation is a conventional method, often involving the use of sulfuric acid to precipitate calcium sulfate (B86663) when calcium lactate is the initial product, followed by filtration. ncsu.edu However, this can generate significant waste streams like gypsum. agriculturejournals.czncsu.edu

Electrodialysis, particularly using bipolar membranes, is a promising technology for the separation and purification of lactic acid and its salts from fermentation broths. mdpi.compolimi.itagriculturejournals.czcigrjournal.orgncsu.eduacs.orggoogle.comresearchgate.net Electrodialysis can be used for desalting and concentrating lactate, followed by the conversion of lactate salt to lactic acid. mdpi.comagriculturejournals.czresearchgate.net An integrated membrane process combining ceramic membrane filtration, nanofiltration, and bipolar membrane electrodialysis has been shown to be technically feasible for recovering lactic acid from sodium salt fermentation broth. acs.org This process can achieve high removal rates of cells and retention of multivalent ions and proteins. acs.org Other purification techniques include solvent extraction, ion exchange, and chromatography. mdpi.comresearchgate.netncsu.edu The goal of these techniques is to achieve high product purity, which is essential for various applications. mdpi.comresearchgate.net

Table 2: Downstream Processing Techniques for this compound

| Technique | Description | Advantages | Disadvantages | References |

| Filtration (e.g., Ultrafiltration) | Separates biomass and larger particles from the broth. | Effective cell removal | Potential membrane fouling | mdpi.comagriculturejournals.czcigrjournal.org |

| Precipitation | Converts lactate to a less soluble salt (e.g., calcium lactate) for separation. | Conventional, relatively simple | Generates significant waste (e.g., gypsum) | agriculturejournals.czncsu.edu |

| Electrodialysis | Uses electric fields and membranes to separate and concentrate ions. | Efficient separation, can convert salt to acid | Equipment cost, energy consumption, requires pretreatment | mdpi.compolimi.itagriculturejournals.czcigrjournal.orgncsu.eduacs.orggoogle.comresearchgate.net |

| Solvent Extraction | Uses solvents to selectively extract lactic acid. | Can be effective for concentration | Solvent recovery required, potentially high cost | researchgate.netncsu.edu |

| Ion Exchange | Uses ion exchange resins to bind and separate lactate. | Effective for removing ionic impurities | Regeneration of resins required | researchgate.net |

| Chromatography | Separates components based on differential partitioning between phases. | Can achieve high purity | Can be expensive and less suitable for large scale | mdpi.com |

Enzymatic Synthesis Routes for Enantiomerically Pure this compound

While fermentation is the predominant method for producing specific lactate stereoisomers, enzymatic synthesis routes also exist for obtaining enantiomerically pure lactic acid, which can then be neutralized to this compound. mdpi.com Enzymatic catalysis typically utilizes pyruvate or 2-chloropropionic acid as substrates, catalyzed by highly specific enzymes such as lactate dehydrogenase (LDH) or L-2-halogenate enzyme, to produce single optical rotation L-lactic acid. wikipedia.orgmdpi.com This approach offers the potential for high stereospecificity. However, enzymatic synthesis routes can face challenges such as complex transformation conditions, lower yields compared to fermentation, and higher costs, which currently limit their widespread industrial application for large-scale this compound production. mdpi.com

Characterization of Lactate-Oxidizing Enzymes for Biocatalytic Applications

Lactate-oxidizing enzymes, particularly L-lactate oxidase (LOx), are crucial biocatalysts in the production and detection of lactate. LOx belongs to the family of flavin mononucleotide (FMN)-dependent α-hydroxy acid oxidoreductases (HAOx) acs.org. These enzymes catalyze the oxidation of L-lactate to pyruvate, with FMN being reduced to FMNH₂ in the process. In the subsequent oxidative half-reaction, oxygen is typically used as an electron acceptor, leading to the production of hydrogen peroxide (H₂O₂) acs.org.

Characterization studies of lactate-oxidizing enzymes aim to understand their properties, such as substrate specificity, optimal pH and temperature, and stability, for effective biocatalytic applications, including in biosensors acs.orgresearchgate.netmdpi.com. For instance, research on FMN-dependent L-lactate oxidases has involved screening and detailed characterization of enzymes from various sources to expand the available toolbox for biosensor development acs.orgacs.org. Studies have determined apparent steady-state constants like Michaelis constants (Km) and catalytic constants (kcat) to evaluate enzyme performance acs.org.

Some lactate dehydrogenases (LDH), while primarily catalyzing the reversible conversion of pyruvate to lactate, can also exhibit lactate-oxidizing activity under specific conditions acs.orgmdpi.com. Characterization of D-lactate dehydrogenase (D-LDH) from sources like Salinispirillum sp. LH 10-3-1 has revealed optimal conditions for their activity and stability, highlighting their potential in producing optically pure D-lactic acid mdpi.comnih.gov.

Data from enzyme characterization can be presented in tables to compare the properties of different enzymes:

| Enzyme Source | Substrate Specificity | Optimal pH | Optimal Temperature (°C) | Km (mM) | kcat (s⁻¹) |

| AvLOx (Commercial) | L-lactate | - | 30 | - | - |

| SaLOx | L-lactate, L-2-hydroxyvaleric acid, L-2-hydroxyoctanoic acid | - | 30 | - | Lower than others |

| SdLOx | L-lactate, L-2-hydroxyvaleric acid, L-2-hydroxyoctanoic acid | - | 30 | - | Lower than others |

| AsLOx | L-lactate | - | 30 | Noticeably higher | - |

| LrLDH (Lactobacillus rossiae) | Phenylpyruvic acid (reduction), D-lactic acid (oxidation) | 6.5 (reduction) | 40 (activity), stable below 35 (stability) | 2.83 (PPA) | 12.29 (PPA) |

| SaLDH (Salinispirillum sp. LH 10-3-1) | D-lactic acid (oxidation), Pyruvate (reduction) | 5.0 (oxidation), 8.0 (reduction) | 25 | - | - |

Note: Data compiled from various sources acs.orgmdpi.comnih.gov. Specific values may vary depending on experimental conditions.

Enzyme Immobilization Strategies for Enhanced Reaction Efficiency and Stability

Enzyme immobilization is a key technique to improve the stability, reusability, and efficiency of enzymes in biocatalytic processes numberanalytics.com. Immobilized enzymes can withstand harsher environmental conditions compared to their free counterparts numberanalytics.com. Various strategies have been developed for enzyme immobilization, including covalent binding, entrapment, encapsulation, and adsorption numberanalytics.comresearchgate.netmdpi.com.

Covalent immobilization involves forming covalent bonds between the enzyme and a solid support researchgate.netmdpi.com. Entrapment involves confining the enzyme within a matrix, such as polymeric membranes or sol-gel matrices researchgate.net. Adsorption relies on weaker interactions like hydrogen bonds or van der Waals forces between the enzyme and the carrier material mdpi.com. Cross-linking involves forming cross-links between enzyme molecules, often using agents like glutaraldehyde (B144438), to create insoluble aggregates researchgate.netnih.gov.

Research has explored the immobilization of lactate-oxidizing enzymes, such as lactate oxidase (LOx), onto various support materials like gold surfaces, graphene, and magnetic nanoparticles, for applications in biosensors and biocatalysis researchgate.netresearchgate.netmdpi.comnih.gov. Immobilization can lead to increased enzyme activity and stability over wider pH and temperature ranges mdpi.com. For example, immobilizing enzymes using self-assembled monolayer nanoparticles significantly increased efficiency at higher pH values mdpi.com. Studies have also investigated the effect of parameters like glutaraldehyde concentration on the effectiveness of cross-linking and enzyme stability nih.gov.

Different immobilization techniques offer varying advantages and limitations, and the choice of method depends on the specific enzyme, support material, and desired application numberanalytics.com. Novel nanomaterials, including metal-organic frameworks (MOFs), magnetic nanoparticles, and carbon nanotubes, are being explored as advanced carriers for enzyme immobilization due to their large surface areas and stability mdpi.com.

Here is a table summarizing common enzyme immobilization methods and their characteristics:

| Immobilization Method | Description | Advantages | Disadvantages |

| Adsorption | Physical binding to a support surface | Simple, cost-effective, preserves enzyme structure | Weak interactions, potential for enzyme leakage |

| Covalent Binding | Formation of covalent bonds with a support | Strong attachment, minimal leakage | Can affect enzyme conformation and activity |

| Entrapment | Confinement within a matrix (gel, polymer) | Protects enzyme from harsh environment | Diffusion limitations for substrate and product |

| Encapsulation | Enclosure within a membrane or capsule | Provides a protective barrier | Can have mass transfer limitations |

| Cross-linking | Formation of cross-links between enzyme molecules | Carrier-free, high enzyme loading | Can reduce enzyme activity due to rigidity |

Note: This table provides a general overview based on common principles of enzyme immobilization numberanalytics.comresearchgate.netmdpi.commdpi.com.

Sustainable Production Pathways and Environmental Impact Mitigation

The production of this compound is increasingly focusing on sustainable pathways to minimize environmental impact. This involves utilizing renewable raw materials and waste streams and implementing green chemistry principles throughout the manufacturing process acs.orgxhlactics.commdpi.com.

Utilization of Renewable Raw Materials and Waste Streams in this compound Production

This compound is typically produced from lactic acid, which is predominantly generated through microbial fermentation of sugar sources wikipedia.orgatamanchemicals.com. Renewable resources such as corn starch, sugarcane, potatoes, molasses, and tapioca are commonly used as fermentation substrates wikipedia.orgatamanchemicals.comxhlactics.com. This reliance on renewable biomass aligns with sustainable production goals by reducing dependence on petrochemicals xhlactics.comresearchgate.net.

Furthermore, there is significant interest in utilizing waste streams as cost-effective and sustainable raw materials for lactic acid production, the precursor to this compound mdpi.comnih.govftb.com.hr. Agro-industrial residues, such as whey (a byproduct of dairy production), corn stover hydrolysate, and food waste, are being explored as fermentation substrates atamanchemicals.commdpi.comnih.govftb.com.hrresearchgate.netnih.gov. Utilizing these waste streams not only provides a cheap source of fermentable sugars but also addresses waste treatment and pollution issues mdpi.com.

Research has demonstrated the feasibility of producing lactic acid from various waste materials:

Whey: Rich in lactose, protein, and inorganic salts, whey is a valuable byproduct that can be fermented to produce lactic acid atamanchemicals.commdpi.comresearchgate.net.

Lignocellulosic Biomass: Materials like corn stover hydrolysate can be converted into lactic acid, although challenges exist in efficiently utilizing all the sugars present, such as xylose ftb.com.hrnih.gov.

Food Waste: Due to its high organic content and biodegradability, food waste is a promising substrate for lactic acid fermentation nih.govnih.gov. Studies have shown successful lactic acid production from food waste under various fermentation conditions nih.gov.

The use of these renewable and waste resources contributes to a more circular economy and reduces the environmental footprint of this compound production researchgate.net.

Development of Green Chemistry Principles in this compound Manufacturing Processes

Green chemistry principles are increasingly integrated into this compound manufacturing to minimize the use and generation of hazardous substances and reduce environmental impact xhlactics.comacs.org. The production of this compound from lactic acid by neutralization with sodium hydroxide (B78521) is considered an example of green chemistry due to its efficiency and the production of water as the only byproduct xhlactics.com.

Key green chemistry principles relevant to this compound production include:

Use of Renewable Feedstocks: As discussed, utilizing renewable resources and waste streams aligns directly with this principle xhlactics.comresearchgate.netgctlc.org.

Atom Economy: Designing processes that maximize the incorporation of all materials used into the final product is crucial acs.org.

Less Hazardous Chemical Syntheses: Employing fermentation by microorganisms to produce lactic acid is generally considered less hazardous compared to chemical synthesis routes that may involve harsh chemicals researchgate.netnih.gov.

Design for Degradation: While this compound itself is biodegradable, the focus extends to the entire lifecycle of related products, such as polylactic acid (PLA), a polymer derived from lactic acid, which is designed to degrade under composting conditions acs.orggctlc.org.

Prevention of Waste: Implementing efficient processes that minimize waste generation is a core principle. For example, some methods for converting calcium lactate (an intermediate in some fermentation processes) to this compound aim to recycle byproducts like calcium carbonate or calcium hydroxide as neutralizing agents, thus reducing waste residues google.com.

Technological innovations in fermentation optimization and purification processes also contribute to greener production by improving efficiency and reducing costs and waste xhlactics.com. Membrane filtration and electrodialysis are examples of purification technologies being explored for their efficiency in separating lactic acid from fermentation broths and waste streams, potentially reducing the need for energy-intensive or chemical-intensive separation methods researchgate.netgoogle.commdpi.com.

The application of green chemistry principles throughout the this compound value chain, from raw material sourcing to manufacturing and product end-of-life, is essential for achieving sustainable production.

Advanced Analytical and Spectroscopic Characterization Methodologies for Sodium Lactate

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation and quantification of sodium lactate (B86563), effectively resolving it from complex sample matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary modalities, each tailored for specific analytical objectives.

HPLC is a versatile and widely adopted technique for the routine analysis of sodium lactate. Its application is primarily divided into reversed-phase and ion-exclusion methods, depending on the separation requirements and the other components present in the sample.

Reversed-phase HPLC (RP-HPLC) provides a simple, rapid, and accurate method for the determination of this compound. ijsr.net These methods are developed and validated according to International Conference on Harmonisation (ICH) guidelines to ensure their suitability for their intended purpose. ijsr.netscirp.org

A typical RP-HPLC method involves a C18 analytical column and a mobile phase tailored to achieve optimal separation. researchgate.net For instance, one validated method employs a symmetry phenomenex hypersil L17 column with an isocratic mobile phase consisting of 0.1M Sulphuric acid. ijsr.net The detection is commonly performed using a UV detector at a wavelength of 210 nm, where lactate exhibits absorbance. ijsr.netsemanticscholar.org The retention time for this compound in such systems is typically short, often around 4.0 minutes, which allows for a high throughput of samples. ijsr.netsemanticscholar.org

Method validation confirms the performance of the analytical procedure. Key validation parameters include linearity, accuracy, precision, and specificity. ijsr.net Linearity is assessed by analyzing a series of standard solutions over a defined concentration range. A linear relationship between concentration and peak area is expected, with correlation coefficients (r²) typically greater than 0.999. ijsr.net Accuracy is often determined through recovery studies by spiking a known amount of standard into a sample matrix, with acceptable recovery falling within 98-102%. scirp.org Precision is evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (RSD) being the primary metric. RSD values of less than 2% are generally considered acceptable. ijsr.net

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column | Symmetry Phenomenex Hypersil L17 (300mm x 7.80 mm, 8 μm) | semanticscholar.org |

| Mobile Phase | 0.1M Sulphuric Acid | ijsr.net |

| Flow Rate | 1.2 mL/min | semanticscholar.org |

| Detection Wavelength | 210 nm | ijsr.net |

| Retention Time | ~4.0 min | ijsr.net |

| Linearity Range | 0.001 - 0.005 gm/mL | ijsr.net |

| Correlation Coefficient (r²) | > 0.9999 | ijsr.net |

| Accuracy (% Recovery) | 99.0% - 99.3% | scirp.org |

| Precision (% RSD) | < 2% | ijsr.net |

Ion-exclusion chromatography (IEC) is a powerful HPLC technique for separating weak organic acids, like lactic acid, from strong inorganic anions and other components. thermofisher.comhamiltoncompany.comphenomenex.com The separation mechanism is based on the principle of Donnan exclusion, where highly ionized species (strong acids) are repelled by the fixed charges of the stationary phase and elute quickly, while weakly ionized or non-ionized species (like undissociated lactic acid) can penetrate the pores of the resin and are retained longer. hamiltoncompany.comshimadzu.com

This technique is particularly useful for the simultaneous determination of multiple components in complex mixtures such as infusion solutions or fermentation broths. scirp.orgnih.gov For example, a method has been developed for the simultaneous quantification of this compound, sorbitol, and sodium chloride in pharmaceutical infusions. scirp.orgscirp.org Such analyses often employ a specialized ion-exclusion column, like the Shim-pack SCR-102(H), with a dilute acidic mobile phase, such as 0.1% phosphoric acid or 3 mmol/L sulfuric acid. scirp.orgscirp.orgnih.gov The column temperature is often elevated (e.g., 60°C) to optimize separation. nih.gov

The utility of IEC lies in its ability to separate a wide range of organic acids in a single run. nih.gov Studies have demonstrated the successful quantification of eight different organic acids, including lactic acid, acetic acid, pyruvic acid, and citric acid, with correlation coefficients for calibration curves exceeding 0.999. nih.gov The average recovery for these organic acids typically falls within the range of 97.6% to 103.1%. nih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Principle | Separation based on the degree of solute ion disassociation. | shimadzu.com |

| Column | Aminex HPX-87H (300 × 7.8 mm) | nih.gov |

| Mobile Phase | 3 mmol/L Sulfuric Acid | nih.gov |

| Flow Rate | 0.4 mL/min | nih.gov |

| Column Temperature | 60°C | nih.gov |

| Simultaneously Analyzed Acids | Lactic, Orotic, α-Ketoglutaric, Citric, Pyruvic, Malic, Succinic, Acetic | nih.gov |

| Correlation Coefficient (r) | > 0.999 | nih.gov |

| Average Recovery | 97.6% - 103.1% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the simultaneous determination of lactate and other key metabolites to evaluate the cellular redox state. mdpi.combohrium.comnih.gov The lactate-to-pyruvate ratio (L/P) is a critical indicator of the cytoplasmic redox state, reflecting the balance of free NAD+/NADH. mdpi.comresearchgate.net

For GC-MS analysis, non-volatile compounds like lactate and pyruvate (B1213749) must first be converted into volatile derivatives. mdpi.com A common procedure involves a two-step derivatization: an initial microwave-assisted derivatization with o-phenylenediamine, followed by silylation with a reagent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). mdpi.comresearchgate.net This process enhances the volatility and thermal stability of the analytes, making them suitable for GC analysis. mdpi.com

The derivatized metabolites are then separated on a GC column and detected by a mass spectrometer. The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity. mdpi.com For example, the trimethylsilyl derivative of lactate can be monitored using the ion at a mass-to-charge ratio (m/z) of 117, while pyruvate's derivative is monitored at m/z 217. mdpi.comresearchgate.net

This validated GC-MS method demonstrates good linearity over relevant physiological concentrations, with a limit of quantification for lactate of 0.01 mM and for pyruvate of 0.001 mM. mdpi.comnih.govresearchgate.net The method's applicability has been demonstrated in various biological samples, including plasma and liver tissue, providing a valuable tool for studying metabolic and redox states under different physiological and pathological conditions. mdpi.comnih.gov

| Parameter | Description/Value | Reference |

|---|---|---|

| Application | Measurement of lactate/pyruvate ratio to evaluate cellular redox state. | mdpi.com |

| Derivatization | Microwave-assisted derivatization with o-phenylenediamine, followed by silylation (BSTFA + TMCS). | mdpi.com |

| Detection Mode | Selected Ion Monitoring (SIM). | mdpi.com |

| Monitored Ions (m/z) | Lactate: 117; Pyruvate: 217. | mdpi.comresearchgate.net |

| Limit of Quantification (Lactate) | 0.01 mM | mdpi.comnih.govresearchgate.net |

| Limit of Quantification (Pyruvate) | 0.001 mM | mdpi.comnih.govresearchgate.net |

| Linearity (Lactate) | 0.01 to 5 mM (r² = 0.999 ± 0.001) | mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

Spectroscopic Characterization Methodologies

Spectroscopic methods offer rapid and often non-destructive ways to assess this compound concentrations. UV/Visible spectroscopy, in particular, provides a straightforward and cost-effective approach for quantification in aqueous solutions.

UV/Visible spectrophotometry can be used for the quantitative determination of lactate through a colorimetric reaction. rcsi.science A well-established method is based on the reaction of lactate ions with iron(III) chloride in an acidic medium to form a colored complex, which can be measured spectrophotometrically. rcsi.sciencegoogle.comscite.ai This reaction, where the violet color of the iron phenolate reagent changes to yellow-green upon the formation of iron lactate, provides a basis for quantification. google.com

The optimal conditions for this reaction have been studied to maximize sensitivity and linearity. rcsi.science The resulting colored solution exhibits a maximum absorbance at a wavelength of approximately 390 nm. rcsi.sciencescite.aimdpi.com The optical density of the solution at this wavelength is directly proportional to the concentration of lactate. google.com

The method is validated by constructing a calibration curve using standard solutions of known lactate concentrations. A linear relationship is typically observed over a concentration range, for example, from 0.3 to 10 g/L, with a high correlation coefficient (e.g., 0.9999). rcsi.science This technique is advantageous due to its simplicity, low cost, and the fact that it often does not require complex sample preparation. rcsi.science Another approach involves the quantitative oxidation of lactic acid to acetaldehyde, which then reacts with other reagents to form an intense blue complex that can be measured. nih.gov More advanced studies have also explored the direct measurement of this compound in the UV/Visible region (300-800 nm) combined with multivariate analysis, which showed a correlation coefficient (R²) of 0.926 between predicted and reference concentrations. mdpi.comnih.govnih.gov

| Parameter | Description/Value | Reference |

|---|---|---|

| Principle | Formation of a colored complex between lactate ions and iron(III) chloride. | rcsi.science |

| Reagent | Iron(III) Chloride (e.g., 0.2% solution). | google.com |

| Wavelength of Max. Absorbance (λmax) | 390 nm (range 380-405 nm). | rcsi.sciencegoogle.com |

| Linear Concentration Range | 0.3 to 10 g/L. | rcsi.science |

| Correlation Coefficient (r²) | 0.9999 | rcsi.science |

| Multivariate Analysis Correlation (R²) | 0.926 (for direct spectral measurement). | nih.gov |

Near-Infrared (NIR) and Mid-Infrared (MIR) Spectroscopy for Lactate Quantification

Optical spectroscopy, combined with multivariate analysis, presents a viable method for the estimation of lactate in solutions. nih.gov Studies have explored the plausibility of predicting this compound concentrations from Near-Infrared (NIR) and Mid-Infrared (MIR) spectra. nih.govnih.gov

In one such study, NIR spectra (800–2600 nm) and MIR spectra (4000–500 cm⁻¹) were collected from isotonic phosphate-buffered saline (PBS) samples containing this compound concentrations ranging from 0 to 20 mmol/L. nih.govnih.gov The absorption bands in the spectra were identified and assigned to their corresponding functional groups. nih.gov For the NIR spectra, absorption peaks relevant to this compound were observed in the regions of 1100–1210 nm, 1670–1810 nm, and 2170–23500 nm. nih.gov It is noted that these broad absorptions are the result of multiple, overlapping narrow absorptions. nih.gov

To quantify the lactate concentration, Partial Least-Squares (PLS) regression analysis was employed. The analysis demonstrated a strong correlation between the predicted and reference sample concentrations. Specifically, NIR spectroscopy yielded a correlation coefficient (R²) of 0.977 and a Root Mean Square Error of Cross-Validation (RMSECV) of 0.89 mmol/L. nih.govnih.gov MIR spectroscopy proved to be even more precise, with an R² of 0.992 and an RMSECV of 0.49 mmol/L. nih.govnih.gov These findings indicate that both NIR and MIR spectroscopy are effective techniques for assessing lactate concentrations. nih.gov

Further research has focused on specific NIR wavelengths significant for lactate concentration determination, including 923 nm, 1047 nm, 1142 nm, 1233 nm, 1280 nm, and 1330 nm. city.ac.uk Studies have successfully predicted lactate in human plasma and whole blood using the 2050 to 2400 nm wavelength range, achieving high coefficients of determination (R² = 0.99 and R² = 0.98, respectively). city.ac.uk

| Spectroscopic Method | Wavelength/Wavenumber Range | Correlation Coefficient (R²) | RMSECV (mmol/L) | Reference |

|---|---|---|---|---|

| Near-Infrared (NIR) | 800–2600 nm | 0.977 | 0.89 | nih.govnih.gov |

| Mid-Infrared (MIR) | 4000–500 cm⁻¹ | 0.992 | 0.49 | nih.govnih.gov |

| Near-Infrared (NIR) | 2050–2400 nm (in human plasma) | 0.99 | 0.51 | city.ac.uk |

| Near-Infrared (NIR) | 2050–2400 nm (in whole blood) | 0.98 | 0.65 | city.ac.uk |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Isotopic Tracing Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for metabolite profiling and is particularly valuable in isotopic tracing studies to elucidate metabolic pathways. nih.govnih.gov By using stable isotope tracers like ¹³C, NMR can selectively detect and quantify metabolites that are part of a specific metabolic network. nih.gov

In the context of this compound, ¹H NMR spectroscopy is used to quantify lactate production from various ¹³C-labeled precursors, such as glucose and pyruvate. nih.gov This allows for the measurement of cellular uptake and release rates, production rates from different sources (e.g., glucose vs. glycogen), and the rate of interconversion with pyruvate, all within a single experiment. nih.gov The analysis of lactate ¹³C isotopomers—molecules that differ only in the isotopic composition of their atoms—provides detailed insights into cellular energy production. nih.gov

However, the ¹H NMR spectra of lactate ¹³C isotopomers can be more complex than anticipated due to the multiplicities of the resonance lines that arise from nuclear spin-spin couplings. nih.gov A thorough understanding and determination of all spin-spin interactions in both lactate and its precursor pyruvate are required for accurate analysis. nih.gov For instance, the scalar coupling constant (J-coupling) between the CH₃ and CH protons of lactate is approximately 6.9 Hz. researchgate.net At high magnetic fields (e.g., 7 Tesla), this results in a well-separated doublet for the methyl (CH₃) protons and a quartet for the methine (CH) proton. researchgate.net This method has been successfully applied to measure the rates of exogenous lactate uptake and the release of lactate derived from glucose, glycogen, and pyruvate in isolated perfused rat hearts. nih.gov

Mass Spectrometry Applications in Metabolic Research

LC-MS/MS for Isotopic Analogue Quantification and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become one of the most powerful techniques in non-targeted metabolomics, enabling the determination of hundreds to thousands of metabolites over a wide concentration range. researchgate.net This methodology is particularly effective for the analysis and quantification of lactate isotopomers and isotopologues from biological samples, such as cell culture supernatants. nih.gov

In a typical workflow, liquid chromatography is performed on a hydrophilic interaction liquid chromatography (HILIC) column, such as an ACQUITY BEH Amide column. nih.gov The mobile phase often consists of a gradient of acetonitrile and an aqueous solution of ammonium acetate. nih.gov This separation technique, coupled with tandem mass spectrometry, allows for the precise measurement of different lactate isotopologues. nih.gov

Isotopic labeling is a key strategy used in conjunction with LC-MS/MS for metabolic research. nih.gov By tracing ¹³C-labeled glucose, researchers can decipher the percentage of lactate generated from various metabolic pathways. nih.gov For example, studies have shown that lactate derived from glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the Krebs cycle accounts for significantly different percentages of total lactate, depending on the cell type. nih.gov When using [1,2-¹³C₂]glucose as a tracer, it's possible to track the generation of various lactate isotopologues, such as [2,3-¹³C₂]lactate. nih.gov This approach provides a detailed profile of cellular metabolism and the relative contributions of different pathways to lactate production. nih.gov The use of stable isotope-labeled internal standards also allows for more accurate quantification of metabolites in complex biological samples. researchgate.netnih.gov

Proteomics Analysis of this compound-Treated Biological Systems

Proteomics analysis is a valuable tool for investigating the cellular response of biological systems to this compound treatment. This approach allows for the identification of proteins whose expression levels are significantly altered, providing insight into the adaptive mechanisms at play. nih.govresearchgate.net

In a study examining the halophilic bacterium Salinicoccus roseus W12, which can tolerate high concentrations of this compound, comparative proteomic analyses were performed using two-dimensional (2-D) gel electrophoresis and matrix-assisted laser-desorption ionization time-of-flight (MALDI-TOF) mass spectrometry. nih.govresearchgate.net Researchers compared the protein profiles of cells cultured with and without this compound stress. nih.gov In the this compound-treated culture, 1,656 protein spots were detected, and 120 of these showed significantly altered abundance (fold change > 2, p < 0.05). nih.gov Of these, 32 spots were selected for identification, leading to the successful identification of 21 proteins. nih.govresearchgate.net

The results showed that 19 proteins were upregulated and 2 were downregulated in response to this compound. nih.govresearchgate.net These identified proteins are primarily involved in three main functional categories:

Metabolism

Cellular processes and signaling

Information storage and processing nih.govresearchgate.net

Another application of proteomics has been to investigate the effect of this compound on the color stability of beef. scielo.brscielo.br In this context, proteomics analysis helped identify 12 key proteins responsible for the improved color stability in lactate-treated beef. scielo.br These proteins included those involved in redox systems, metabolic enzymes, and structural proteins, which were correlated with the regeneration of NADH. scielo.brscielo.br

| Parameter | Value/Finding | Reference |

|---|---|---|

| Analytical Techniques | 2-D gel electrophoresis, MALDI-TOF-MS | nih.govresearchgate.net |

| Total Protein Spots Detected | 1,656 | nih.gov |

| Significantly Altered Protein Spots | 120 | nih.gov |

| Proteins Identified | 21 | nih.govresearchgate.net |

| Upregulated Proteins | 19 | nih.govresearchgate.net |

| Downregulated Proteins | 2 | nih.govresearchgate.net |

Electrochemical and Potentiometric Detection Methods

Potentiometric Titration for this compound Content in Complex Solutions

Potentiometric titration is an accurate and widely used method for determining the concentration of a substance in solution by measuring the potential difference (voltage) between two electrodes. uobabylon.edu.iq This technique is applicable for determining this compound content in various complex solutions, including pharmaceutical preparations. google.com The method relies on monitoring the change in the electromotive force (emf) of a cell as a titrant is added; a sharp change in potential signals the stoichiometric endpoint of the titration. google.com

The fundamental setup for a potentiometric titration consists of an indicator electrode, whose potential is dependent on the analyte concentration, and a reference electrode, which maintains a constant potential. uobabylon.edu.iq For the determination of this compound, which belongs to acid-base titrations, a pH-sensitive glass electrode is typically used as the indicator electrode. uobabylon.edu.iqgoogle.com

One established procedure for this compound analysis is detailed in the US Pharmacopoeia (USP). This method involves dissolving the sample in a mixture of acetic anhydride and glacial acetic acid and titrating with perchloric acid. metrohm.commetrohm.com While accurate, this method uses costly solvents and titrants. metrohm.com An alternative, more cost-effective method involves dissolving the sample in a 1:1 mixture of acetone and water and titrating with aqueous hydrochloric acid (HCl). metrohm.commetrohm.com This modified approach has been shown to reduce analysis time to just 12% of the USP method and significantly lower costs, while providing comparable results. metrohm.com

The principle involves titrating the lactate, a salt of a weak acid, with a strong acid (e.g., HCl). google.com As the titration proceeds and nears the equivalence point, the potential undergoes a sudden change or "jump," which is used to determine the endpoint and thereby calculate the this compound content. google.com This method is valued for its accuracy and the reduction of human error associated with visual indicators. google.com

Biological and Biochemical Interactions of Sodium Lactate Non Clinical Focus

Mechanisms of Microbial Growth Modulation and Preservation

Sodium lactate's ability to inhibit microbial growth is attributed to a combination of physical and metabolic effects on the microbial cell. While it is widely used as a preservative, the precise mechanisms of its action are multifaceted and can vary between different microorganisms.

One of the primary proposed mechanisms for the antimicrobial activity of sodium lactate (B86563) is its effect on the intracellular environment of microbial cells, specifically concerning pH and water activity (aw) wur.nlnih.gov. The addition of this compound to a medium can lower its water activity, creating osmotic stress for microorganisms. This reduction in available water can impede normal metabolic functions and hinder microbial proliferation wur.nlcore.ac.uk.

Furthermore, while the undissociated form of lactic acid is known to cross the cell membrane and acidify the cytoplasm, the role of the lactate ion (the predominant form at near-neutral pH) in directly lowering intracellular pH is less clear. Some research has not demonstrated a significant intracellular pH-lowering effect by the lactate anion itself nih.govresearchgate.net. Conversely, other studies indicate that this compound can contribute to intracellular acidification, thereby disrupting cellular processes that are sensitive to pH changes nih.gov. The differing sensitivities of various microorganisms to changes in water activity and intracellular pH contribute to the selective antimicrobial spectrum of this compound wur.nlnih.gov.

| Microorganism | Observed Effect of this compound | Reference |

|---|---|---|

| General microbial populations | Lowers water activity (aw) of the growth medium, creating osmotic stress. | wur.nlcore.ac.uk |

| Listeria monocytogenes | Contributes to intracellular acidification. | nih.gov |

| General microbial populations | Small decreases in water activity may not fully account for the antimicrobial effect. | nih.govresearchgate.net |

| General microbial populations | No significant intracellular pH lowering effect demonstrated in some studies. | nih.govresearchgate.net |

This compound can interfere with the generation of adenosine triphosphate (ATP), the primary energy currency of the cell. This interference is often linked to the disruption of the proton motive force (PMF) across the microbial cell membrane nih.gov. The PMF is essential for ATP synthesis via ATP synthase, as well as for other vital cellular functions like nutrient transport and motility.

The accumulation of lactate anions within the cytoplasm can lead to an alteration of the transmembrane pH gradient (ΔpH) and the electrical potential (ΔΨ), the two components of the PMF. By dissipating this proton gradient, lactate can uncouple substrate oxidation from ATP synthesis, leading to a state of energy depletion that inhibits growth. This mechanism is particularly effective in environments with a lower pH where a higher proportion of undissociated lactic acid is present, which can more readily diffuse across the cell membrane core.ac.uk. However, even at a near-neutral pH, the lactate anion is believed to play a role in disrupting energy metabolism wur.nl.

High intracellular concentrations of the lactate ion can exert a non-specific inhibitory effect on various enzymes, thereby disrupting metabolic pathways wur.nl. Furthermore, as lactate is an end-product of fermentation for many bacteria, its accumulation can lead to feedback inhibition of enzymes involved in its own production, particularly those in the later stages of glycolysis, such as lactate dehydrogenase, which catalyzes the conversion of pyruvate (B1213749) to lactate wur.nl.

Some microorganisms, such as Pseudomonas aeruginosa, possess lactate dehydrogenases that can oxidize both D- and L-lactate to pyruvate, allowing them to utilize lactate as a carbon and energy source nih.govresearchgate.net. In such cases, the presence of this compound can significantly influence the metabolic flux through pyruvate, a central hub in cellular metabolism. For instance, in Staphylococcus aureus, oxygen availability dictates the fate of lactate, with aerobic conditions favoring its conversion to acetate, a more energetically favorable process nih.gov. The ability of different microbes to metabolize lactate can therefore influence their susceptibility or resistance to its inhibitory effects nih.govnih.gov.

Microorganisms can develop adaptive responses to the stress imposed by this compound. One documented mechanism involves an enhanced ability to regulate intracellular pH. For example, Listeria innocua and Lactococcus lactis that have been previously grown in the presence of this compound demonstrate a greater capacity to maintain their internal pH compared to cells that have not been exposed wur.nlwur.nlgroenkennisnet.nl. This adaptation is thought to be related to an increase in the activity of the proton-translocating ATPase (F1F0-ATPase), which actively pumps protons out of the cell to counteract cytoplasmic acidification wur.nlwur.nlgroenkennisnet.nl.

More broadly, exposure to the stress of this compound can trigger cross-protection against other environmental stressors. Lactic acid bacteria, for instance, have evolved various mechanisms to cope with acid stress, including the alteration of their cell membrane composition, the synthesis of stress-response proteins, and the activation of proton pumps nih.govnih.govresearchgate.net. These general stress responses can contribute to an increased tolerance to this compound. The ability to adapt is a critical factor in the survival and persistence of microorganisms in environments where lactate is present tandfonline.com.

Regulation of Microbial Biofilm Formation by this compound

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. The formation of biofilms is a complex process that is regulated by various environmental cues, including the presence of specific chemical compounds like this compound.

Recent research has shown that lactate can act as a signaling molecule that negatively regulates biofilm formation in certain bacteria. In Salmonella enterica serovar Typhimurium, lactate has been found to impede biofilm development asm.orgnih.gov. This effect is mediated, at least in part, through the activation of the BtsSR (also known as YehUT) two-component regulatory system, which is sensitive to pyruvate, a metabolite of lactate asm.orgnih.gov.

The activation of the BtsSR system by lactate-derived pyruvate leads to a cascade of regulatory events that ultimately suppress biofilm formation. These events include a reduction in the intracellular levels of cyclic diguanylate (c-di-GMP), a key signaling molecule that promotes biofilm formation in many bacteria. Lower levels of c-di-GMP result in the decreased expression of biofilm-associated components such as curli fimbriae and cellulose asm.orgnih.gov. Concurrently, lactate has been observed to increase the expression of flagellar genes, promoting motility, a state that is generally antagonistic to the sessile lifestyle of a biofilm asm.org. This suggests that in certain pathogenic bacteria, lactate, which can be abundant in inflammatory environments, serves as a signal to transition from a biofilm state to a more motile and invasive planktonic state asm.orgnih.gov.

While the sadARS three-component system in Pseudomonas aeruginosa is known to be involved in the maturation of biofilms, a direct regulatory link to this compound is still under investigation nih.govdartmouth.edu.

| Regulatory Component/Process | Effect of Lactate | Outcome | Reference |

|---|---|---|---|

| BtsSR two-component system | Activation (via pyruvate) | Initiation of anti-biofilm signaling cascade | asm.orgnih.gov |

| Intracellular c-di-GMP levels | Reduction | Decreased signaling for biofilm formation | asm.orgnih.gov |

| Expression of curli and cellulose | Suppression | Inhibition of extracellular matrix production | asm.orgnih.gov |

| Expression of flagellar genes | Increase | Promotion of motility over sessility | asm.org |

This compound as a Carbon Source Influencing Biofilm Biomass and Structure

The role of this compound as a carbon source has a variable and species-dependent influence on the formation, biomass, and structure of bacterial biofilms. The availability and type of carbon source are critical factors that dictate the ability of bacteria to form these complex, multicellular structures. mdpi.com For instance, in Pseudomonas donghuensis P482, biofilm formation is most efficient with glycerol, moderately efficient with glucose, and least efficient with citrate, demonstrating a clear hierarchy of carbon source preference for biofilm development. mdpi.com

Research on Salmonella enterica serovar Typhimurium reveals that lactate can act as an inhibitor of biofilm formation. asm.org In a high-lactate environment, S. Typhimurium shows hindered development of curli and cellulose, which are essential components of its biofilm matrix. asm.org This inhibition is observed at lactate concentrations as low as 12.5 mM and is linked to a reduction in the intracellular signaling molecule c-di-GMP, which in turn suppresses the transcription of genes responsible for biofilm components. asm.org

Conversely, studies on other bacteria, such as Lactobacillus rhamnosus GG, show that changing the carbohydrate source from glucose to fructose (B13574) enhances biofilm formation. nih.gov While not a direct study of lactate, this highlights the principle that metabolic pathways activated by different carbon sources directly impact the regulation of biofilm-associated genes and the resulting physical structure. The effect of this compound is therefore not universal; it can either promote or inhibit biofilm formation depending on the specific metabolic capabilities and regulatory networks of the microbial species .

Table 1: Effect of Carbon Source on Biofilm Formation in Various Bacteria

| Bacterial Species | Carbon Source | Effect on Biofilm Formation | Reference |

|---|---|---|---|

| Pseudomonas donghuensis P482 | Glycerol | Strong promotion | mdpi.com |

| Pseudomonas donghuensis P482 | Glucose | Moderate promotion | mdpi.com |

| Salmonella Typhimurium | Lactate (≥12.5 mM) | Inhibition | asm.org |

| Lactobacillus rhamnosus GG | Fructose (vs. Glucose) | Enhanced formation | nih.gov |

Bacterial Lactate Production and its Role in Biofilm Persistence

Beyond its role as an external carbon source, lactate produced by bacteria within a biofilm is a crucial metabolic virulence factor that can enhance biofilm persistence. nih.gov In prosthetic joint infections characterized by Staphylococcus aureus biofilms, the bacteria's own lactic acid biosynthesis is central to the biofilm's ability to survive. nih.gov

The mechanism involves the secretion of lactate by the S. aureus biofilm, which is then transported into host immune cells such as myeloid-derived suppressor cells (MDSCs) and macrophages. nih.gov Inside these cells, the bacterial lactate acts as an inhibitor of the enzyme histone deacetylase 11 (HDAC11). This inhibition leads to epigenetic changes that increase the production of interleukin-10 (IL-10), an anti-inflammatory cytokine. nih.gov The elevated IL-10 levels attenuate the pro-inflammatory activity of immune cells, creating a microenvironment that is less hostile to the bacteria and thereby promoting the persistence of the biofilm infection. nih.gov This demonstrates a sophisticated interaction where a bacterial metabolic byproduct directly manipulates the host's immune response to ensure its own survival.

This compound as a Carbon Source in Microbial Metabolism

Lactate Utilization Pathways and Oxidizing Enzymes in Microbial Species

Microorganisms capable of using lactate as a carbon source possess specific enzymatic pathways to metabolize it. The initial and key step is the oxidation of lactate to pyruvate. researchgate.net This conversion is primarily carried out by two main types of lactate dehydrogenases (LDHs): NAD-dependent lactate dehydrogenases (nLDHs), which are typically soluble in the cytoplasm, and NAD-independent lactate dehydrogenases (iLDHs), which are membrane-bound respiratory enzymes. researchgate.netfrontiersin.org

In sulfate-reducing bacteria like Desulfovibrio vulgaris, the lactate utilization pathway involves a supermolecular structure that optimizes performance. frontiersin.orgresearchgate.net A specific set of genes, organized in an operon, encodes the necessary enzymes. frontiersin.orgresearchgate.net After lactate is converted to pyruvate by LDHs, the enzyme pyruvate-ferredoxin oxidoreductase (PFOR) catalyzes the conversion of pyruvate into acetyl-CoA. frontiersin.orgresearchgate.net This acetyl-CoA is then converted to acetate, a process that generates ATP via substrate-level phosphorylation, providing the cell with energy. frontiersin.org This pathway allows for the incomplete oxidation of lactate to acetate. frontiersin.org In contrast, organisms like Geobacter sulfurreducens can completely oxidize lactate to carbon dioxide via the TCA cycle. asm.org

Metabolic Flexibility and Growth Yields of Microorganisms on Lactate Substrates

The ability of microorganisms to utilize lactate demonstrates significant metabolic flexibility, with growth yields and metabolic outputs varying widely depending on the species and environmental conditions. Sulfate-reducing bacteria (SRB) such as Desulfovibrio vulgaris exemplify this adaptability. When growing optimally on lactate, the majority of the carbon is converted into acetate for energy generation, with only a small fraction (approximately 4.8%) being directed toward building new biomass. nih.gov The remaining carbon is lost as CO2 or formate. nih.gov

Studies on mixed microbial cultures in chain elongation processes show how metabolic pathways can be steered. Under certain conditions, lactate conversion leads to the production of medium-chain carboxylates (MCCs) like n-caproate. mdpi.comwur.nl However, changes in conditions, such as increased gas flow, can disrupt this process and shift metabolism towards the production of short-chain carboxylates (SCCs) like propionate and n-butyrate. mdpi.comwur.nl This shift is often accompanied by changes in the microbial community, where different species with varying lactate consumption rates come to dominate. mdpi.comwur.nl

The growth rates of different lactic acid bacteria (LAB) also reflect their metabolic strategies. A metabolomic analysis of LAB strains from kimchi showed that rapidly growing Lactiplantibacillus strains were associated with a significant uptake of extracellular glucose and aromatic amino acids. researchgate.net In contrast, the slower-growing Leuconostoc strains were characterized by the production of most extracellular amino acids and a lower uptake of glucose. researchgate.net This indicates that microorganisms on lactate-related substrates can exhibit vastly different growth yields and metabolic byproducts based on their inherent enzymatic machinery and metabolic regulation.

Table 2: Lactate Conversion Rates and Product Selectivity in a Bioreactor

| Experimental Phase | Lactate Conversion Rate (g·L⁻¹·d⁻¹) | Primary Product | Product Selectivity | Reference |

|---|---|---|---|---|

| Phase I (Low Gas Flow) | ~8.9 | n-Caproate (MCC) | N/A | wur.nl |

| Phase II (High Gas Flow) | 12.9 ± 1.3 | n-Butyrate (SCC) | 61 ± 2% | wur.nl |

| Phase II (High Gas Flow) | 12.9 ± 1.3 | Propionate (SCC) | 25 ± 2% | wur.nl |

| Phase III (High Gas Flow, Shorter HRT) | 18.9 ± 3.1 | n-Butyrate & Propionate (SCCs) | N/A | wur.nl |

Transcriptomic and Proteomic Responses to Lactate Utilization in Microbial Systems

When microorganisms begin to utilize lactate, they undergo significant changes at the genetic and protein levels to adapt their metabolism. These responses can be observed through transcriptomic (gene expression) and proteomic (protein expression) analyses.

A proteomic study of the halophilic bacterium Salinicoccus roseus W12 exposed to lactate stress identified significant changes in its protein expression profile. nih.govresearchgate.net Out of 120 significantly altered protein spots, 19 proteins were found to be upregulated. These proteins are primarily involved in metabolism, cellular processes, and signaling. nih.govresearchgate.net For example, key upregulated enzymes included serine hydroxymethyltransferase (SHMT) and cysteine synthase (CYS), which are involved in amino acid metabolism and potentially in producing compounds that help balance external osmolality. nih.gov Transcription studies confirmed that the genes encoding these upregulated proteins were indeed expressed at higher levels shortly after exposure to lactate. nih.govresearchgate.net

In a different biological system, the malaria parasite Plasmodium yoelii, transcriptomic and proteomic analyses of its liver stages revealed an increased expression of genes involved in the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (mETC). mdpi.com This suggests that during this phase of its lifecycle, the parasite enhances its mitochondrial activity to meet the high energetic and biosynthetic demands, likely utilizing lactate-derived metabolites to fuel these pathways. mdpi.com These molecular snapshots demonstrate that the switch to lactate metabolism triggers a coordinated regulatory response, altering the expression of a suite of genes and proteins to optimize the cell's metabolic machinery for this specific carbon source. nih.govmdpi.com

Table 3: Upregulated Proteins in Salinicoccus roseus W12 Under Lactate Stress

| Protein Name | Abbreviation | Fold Change (Protein Level) | Fold Change (Transcription Level) | Putative Function | Reference |

|---|---|---|---|---|---|

| Serine hydroxymethyltransferase | SHMT | 3.87 | 3.36 | Amino acid metabolism, Osmolyte production | nih.gov |

| Cysteine synthase | CYS | 1.17 | 1.62 | Amino acid synthesis | nih.gov |

| Succinate dehydrogenase | SDH | 1.17 | 1.54 | TCA Cycle / Energy metabolism | nih.gov |

In Vitro Interactions with Biomolecules

In controlled laboratory settings, this compound interacts directly with biological molecules and cells, modulating their function and metabolic state. Studies using human peripheral blood mononuclear cells (PBMCs) and monocytes have shown that extracellular lactate can induce a significant metabolic shift. nih.gov When exposed to lactate, these immune cells transition from glycolysis to oxidative phosphorylation for their energy needs. This metabolic reprogramming has functional consequences; pretreatment of PBMCs with lactate in vitro leads to a reduction in the production of the pro-inflammatory cytokine IL-1β upon stimulation. nih.gov

Further in vitro research on bone marrow-derived macrophages (BMDMs) demonstrates that this compound can influence macrophage polarization. nih.gov When proinflammatory macrophages (stimulated with LPS) were treated with this compound, they shifted towards an anti-inflammatory M2 phenotype. This was evidenced by a decrease in the expression of proinflammatory markers (TNF-α, IL-6, IL-12) and a corresponding increase in the mRNA levels of anti-inflammatory M2 markers such as Arginase-1 (Arg-1), IL-10, and Transforming growth factor-beta (TGF-β). nih.gov These findings indicate that this compound can directly interact with immune cells to modulate their metabolic pathways and effector functions, promoting an anti-inflammatory state. nih.govnih.gov

Binding Dynamics and Conformational Changes of Proteins in Presence of this compound (e.g., Bovine Serum Albumin)

The interaction between this compound and proteins is a critical area of study, revealing insights into its role as a stabilizer and functional modulator in biological systems. Research has particularly focused on Bovine Serum Albumin (BSA), a major transport protein, to understand these binding dynamics.

Spectroscopic studies, including fluorescence and UV-Vis spectroscopy, have been employed to investigate the interaction of this compound with BSA under physiological conditions. The intrinsic fluorescence of BSA, primarily due to its tryptophan and tyrosine residues, is quenched upon the addition of this compound. This quenching indicates a direct interaction and the formation of a ground-state complex between this compound and BSA. researchgate.net The mechanism of this fluorescence quenching has been identified as static, which implies that a non-fluorescent complex is formed between the quencher (this compound) and the fluorophore (BSA). researchgate.net

Thermodynamic analysis of the binding process provides further detail on the nature of the interaction. The negative value for the standard Gibbs free energy (∆G°) demonstrates that the formation of the BSA-sodium lactate complex is a spontaneous process. researchgate.net The primary forces driving this binding have been identified as van der Waals interactions and hydrogen bonds. researchgate.net These findings suggest that this compound can induce changes in the microenvironment of the amino acid residues of BSA, leading to alterations in the protein's structure. researchgate.net

Beyond serum albumin, the effect of this compound on the conformational stability of other proteins, such as fish muscle proteins, has been noted. In studies on croaker muscle protein, this compound has been shown to be an effective cryostabilizer, preventing freeze-induced protein denaturation and aggregation during frozen storage. scispace.comnih.govcore.ac.uksemanticscholar.org It helps in preserving the native structure of myofibrillar proteins, particularly by preventing the degradation of myosin heavy chains. nih.gov This cryoprotective effect is attributed to its ability to stabilize the protein's native, more compact state, potentially through a mechanism of preferential hydration. core.ac.uk

Table 1: Thermodynamic Parameters of Bovine Serum Albumin (BSA) - this compound Interaction

| Thermodynamic Parameter | Significance | Driving Forces |

|---|---|---|

| Standard Gibbs Free Energy (∆G°) | Negative value indicates a spontaneous binding process. | N/A |

| Enthalpy Change (ΔH°) | Indicates the nature of the interaction forces. | Van der Waals interactions |

| Entropy Change (ΔS°) | Indicates the change in randomness of the system. | Hydrogen bonds |

This table summarizes the thermodynamic characteristics of the interaction between BSA and this compound, as determined by spectroscopic analysis. researchgate.net

Molecular Docking Simulations of this compound-Biomolecule Interactions

To complement experimental data, molecular docking simulations have been utilized to provide a detailed atomic-level view of the interaction between this compound and proteins like BSA. These computational models help to identify the specific binding sites and the key amino acid residues involved in the interaction.

Molecular docking studies have successfully modeled the binding of lactate to BSA. The results indicate a stable binding affinity, with the lactate molecule preferentially binding to a specific pocket on the protein. researchgate.net For BSA, this binding site has been identified as Sudlow's site II, which is a known binding pocket for many compounds. researchgate.net

The simulations have calculated the binding energy for this interaction, providing a quantitative measure of the stability of the complex. The lowest calculated binding energy for the interaction between lactate and BSA was found to be -7.87 kcal/mol, indicating a strong and stable binding. researchgate.net

Furthermore, these simulations have pinpointed the specific amino acid residues within the binding pocket that play a significant role in anchoring the lactate molecule. For the BSA-lactate complex, two amino acid residues, Lysine (B10760008) 499 (Lys 499) and Lysine 533 (Lys 533), were identified as being crucial to the binding process. researchgate.net These residues likely form key hydrogen bonds or electrostatic interactions with the lactate molecule, stabilizing the complex. This detailed molecular insight confirms and elaborates on the experimental findings from spectroscopic methods.

Table 2: Molecular Docking Results for this compound and Bovine Serum Albumin (BSA) Interaction

| Parameter | Finding |

|---|---|

| Binding Site on BSA | Sudlow's Site II |

| Binding Energy | -7.87 kcal/mol |

| Key Interacting Amino Acid Residues | Lysine 499 (Lys 499), Lysine 533 (Lys 533) |

This table presents the key findings from molecular docking simulations, detailing the specific site, energy, and amino acid residues involved in the binding of lactate to BSA. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Bovine Serum Albumin |

| Lysine |

| Myosin |

| This compound |

| Sorbitol |

| Sucrose |

| Tryptophan |

Metabolic Flux Analysis and Cellular Bioenergetics Studies Involving Sodium Lactate Non Clinical Focus

Application of Isotope-Labeled Sodium Lactate (B86563) in Metabolic Tracing

Isotope-labeled forms of sodium lactate are indispensable tools for researchers investigating the intricate details of metabolic pathways. By introducing lactate molecules containing stable isotopes, such as Carbon-13 (¹³C), scientists can trace the movement of these labeled atoms through various biochemical reactions, thereby elucidating metabolic routes and quantifying metabolic fluxes.

¹³C-Tracer Methodologies for Elucidating Intracellular Metabolic Pathways

¹³C-tracer methodology is a powerful technique used to map intracellular metabolic pathways. When cells or tissues are supplied with a substrate labeled with ¹³C at specific carbon positions, the labeled carbons are incorporated into downstream metabolites through enzymatic reactions. By analyzing the pattern of ¹³C enrichment in these metabolites using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR), researchers can infer the activity of different metabolic pathways and the fate of the labeled substrate. acs.orgtandfonline.com

For instance, using [U-¹³C₃]this compound allows researchers to track how the entire lactate molecule is metabolized. The distribution of the ¹³C label in metabolites of glycolysis, the TCA cycle, and other interconnected pathways reveals which routes lactate carbons enter and how they are rearranged. This approach has been used to demonstrate that lactate can serve as a carbon source for the TCA cycle. frontiersin.orgaacrjournals.orgreya-lab.org Studies have utilized [3-¹³C] this compound in in vitro and in vivo settings to examine glucose production and metabolic fluxes in liver cells and in mice and rats. elifesciences.orgmcgill.canih.gov

Quantitative Fluxomics of Circulating Metabolites and Interconversion Rates

Quantitative fluxomics extends metabolic tracing to a systems level, aiming to quantify the rates of metabolic reactions within a biological system. When applied to circulating metabolites, this involves measuring the turnover rates and interconversion fluxes of substances like lactate and glucose in the bloodstream. nih.govescholarship.org

Studies using ¹³C-labeled lactate infusions in animal models have shown that lactate has a high circulatory turnover flux, in some cases exceeding that of glucose, particularly in fasting states. reya-lab.orgnih.govpnas.org This indicates that lactate is not merely a waste product but is actively produced and consumed by various tissues, contributing significantly to the circulating pool of carbon substrates. pnas.orgbiorxiv.org Quantitative analysis using tracer infusion allows for the calculation of the whole-body rate of release of metabolites into the circulation, known as the endogenous production rate or circulatory turnover flux. nih.gov This high flux encompasses processes like lactate oxidation in the TCA cycle, pyruvate (B1213749) cycling, and gluconeogenesis from lactate. nih.gov

Analysis of Lactate Contributions to Glycolysis and Tricarboxylic Acid (TCA) Cycle Activity

Lactate's contribution to glycolysis and TCA cycle activity is a key area of investigation using labeled tracers. While glycolysis produces lactate, lactate can also be converted back to pyruvate and enter the TCA cycle. frontiersin.org ¹³C-labeled lactate studies have provided evidence that circulating lactate can be a primary fuel source for the TCA cycle in many tissues, often contributing more carbon than glucose directly. aacrjournals.orgreya-lab.orgprinceton.edu

For example, research in mice using ¹³C-labeled nutrients demonstrated that glucose primarily contributes to TCA cycle metabolism indirectly via circulating lactate in most tissues, with the brain being an exception where glucose is utilized more directly. aacrjournals.orgreya-lab.org In tumors, circulating lactate has also been shown to be a significant fuel source for the TCA cycle. aacrjournals.orgprinceton.edu The conversion of lactate to pyruvate, catalyzed by lactate dehydrogenase (LDH), is a crucial step for lactate to enter the gluconeogenic pathway or be further oxidized in the TCA cycle. frontiersin.org

Influence on Cellular Metabolic Pathways (Non-Human Cell Lines/Animal Models)

Beyond serving as a tracer, exogenous lactate itself can directly influence cellular metabolic pathways, altering the balance between glycolysis and oxidative phosphorylation and impacting gene expression profiles. These effects have been observed in various non-human cell lines and animal models.

Lactate Exposure Effects on Cellular Metabolism and Transcriptomic Profiles (e.g., CD8+ T Cells)

Exposure to exogenous lactate can significantly reshape the metabolic and transcriptomic landscape of cells. Studies on activated CD8+ T cells, for instance, have shown that exposure to pH-neutral this compound can acutely suppress glycolysis and promote oxidative metabolism. nih.govfrontiersin.orgbiorxiv.org This shift is accompanied by an upregulation of genes involved in the TCA cycle, while the expression of glycolytic genes is not uniformly affected. nih.govfrontiersin.org

Lactate exposure has been shown to increase the oxygen consumption rate (OCR), a measure of oxidative respiration, while reducing the extracellular acidification rate (ECAR), a measure of glycolysis, in activated CD8+ T cells. nih.govbiorxiv.org This indicates a metabolic reprogramming towards increased oxidative phosphorylation. Furthermore, lactate can displace glucose as a carbon source in these cells. nih.govfrontiersin.orgnih.gov Transcriptomic analysis has revealed that this compound exposure alters the expression of genes related to CD8+ T cell differentiation and cytotoxic activity, including effector molecules like granzyme B and interferon-gamma. nih.govnih.govbiorxiv.org

Modulation of Glycolytic Rates and Oxidative Respiration by Exogenous Lactate

Exogenous lactate has a demonstrable ability to modulate the rates of glycolysis and oxidative respiration in various cell types. It can act as a signaling molecule that influences cellular energy production. biorxiv.org

Here is a table summarizing some research findings on the metabolic effects of this compound exposure:

| Cell Type / Model | Lactate Concentration | Observed Metabolic Effects | Key Findings | Source |

| Activated CD8+ T cells | 40 mM (this compound) | Reduced ECAR, Increased OCR, Upregulation of TCA cycle genes, Altered transcriptomic profile, Displaces glucose as carbon source | Lactate suppresses glycolysis and promotes oxidative metabolism, influences differentiation and activity. | nih.govfrontiersin.orgbiorxiv.orgnih.gov |

| Immortalized cell lines | 20 mM (L-lactate) | Increased OCR, Suppressed glycolysis, Increased cell proliferation in low glucose | Lactate stimulates mitochondrial oxidative phosphorylation and reduces glucose consumption, effects independent of conversion to pyruvate. | biorxiv.org |

| Human Macrophages | 25 mM (sodium L-lactate) | Decreased ECAR, Increased OCR, Attenuated early shift to Warburg metabolism, Increased dependency on fatty acids | Lactate downregulates glycolytic metabolism and promotes oxidative phosphorylation. | frontiersin.org |

| Intestinal Epithelial Cells (IPEC-1, IPEC-J2) | 25 mM (lactate) | Reduced superoxide (B77818) generation, Increased NADH autofluorescence ratio | Lactate alleviates redox stress and increases reduced nucleotide availability. | plos.org |

Impact on NAD Redox Metabolism and Cellular Redox State Evaluation

Lactate treatment has been observed to decrease the NAD⁺/NADH redox ratio in certain cell types aging-us.comnih.gov. This reduction suggests an increase in NADH relative to NAD⁺. One of the primary routes for cells to re-oxidize NADH to NAD⁺ is through the enzyme lactate dehydrogenase (LDH), which converts pyruvate to lactate aging-us.com. High concentrations of lactate, particularly in conditions of high cell density or low extracellular pH, may inhibit the LDH reaction, thereby preventing the regeneration of NAD⁺ from NADH and potentially leading to a reduced redox ratio aging-us.com.

Studies have utilized the lactate/pyruvate ratio as a valuable tool to estimate the free NAD⁺/NADH ratio in the cytoplasm, providing insights into the cytosolic redox state mdpi.com. While current techniques often measure total NAD⁺/NADH, the free forms are the ones that directly regulate cellular redox potential mdpi.com. The NAD⁺/NADH ratio is critical for the function of key enzymes involved in glycolysis and oxidative phosphorylation, such as glyceraldehyde 3-phosphate dehydrogenase and pyruvate dehydrogenase wikipedia.org. In healthy mammalian tissues, the ratio of free cytoplasmic NAD⁺ to NADH is typically high (around 700:1), favoring oxidative reactions wikipedia.org.

Exogenous lactate has been shown to reduce the NAD⁺/NADH ratio in activated CD4⁺ T cells, suggesting an inhibition of NADH-to-NAD⁺ recycling, which in turn limits the NAD⁺ available for sustained glycolysis frontiersin.org. This impaired NADH recycling can also impact downstream metabolic processes, such as serine production, which is important for T cell activation nih.govfrontiersin.org. Lactate-driven reduction of NAD⁺ to NADH may impede forward glycolytic flux at the NAD⁺-dependent glyceraldehyde 3-phosphate dehydrogenase (GAPDH) reaction nih.gov.

Lactate-Mediated Metabolic Shifts and Byproduct Accumulation in Cell Cultures